4-[(3-methyl-2-thienyl)methyl]morpholine
Description
Properties
IUPAC Name |
4-[(3-methylthiophen-2-yl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NOS/c1-9-2-7-13-10(9)8-11-3-5-12-6-4-11/h2,7H,3-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVLGSHKRVSEAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Table 1: Key Properties of Morpholine Derivatives
Notes:
- Lipophilicity : The thienyl group in this compound likely increases lipophilicity compared to benzyl or triazole derivatives (e.g., ), though less than thiomorpholine analogs ().
- Melting Points : Triazole derivatives () show higher melting points (118–201°C) due to hydrogen bonding, whereas thienyl or halogenated benzyl derivatives may have lower melting points.
Structural and Spectroscopic Comparisons
- NMR Signatures :
- Solid-State Structures : Thiomorpholine derivatives () form centrosymmetric dimers via C–H···O bonds, while morpholine analogs may adopt different packing modes due to reduced sulfur-mediated interactions .
Challenges and Opportunities
- Synthetic Complexity : Introducing sterically hindered groups (e.g., 3-methylthienyl) may require optimized conditions to avoid byproducts.
- Metabolic Stability : The sulfur in thiomorpholine () is a “soft spot” for oxidation, whereas the thienyl group in the target compound may offer greater metabolic stability .
- Toxicity : Halogenated benzyl derivatives () may pose toxicity risks, whereas thienyl groups are generally well-tolerated in pharmaceuticals.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-[(3-methyl-2-thienyl)methyl]morpholine, and what reaction conditions are critical for yield optimization?
- Methodology :
-
Route 1 : Alkylation of morpholine with 3-methyl-2-thienylmethyl halides (e.g., bromide or chloride) under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF. Monitor reaction progress via TLC or HPLC .
-
Route 2 : Reductive amination using morpholine and 3-methyl-2-thiophenecarbaldehyde with NaBH₃CN or H₂/Pd-C. Optimize pH (6-7) and temperature (25–50°C) to minimize side products .
- Critical Parameters :
-
Solvent choice affects reaction kinetics; DMF accelerates alkylation but may require rigorous purification.
-
Excess base in Route 1 can lead to dehalogenation by-products.
Table 1 : Synthetic Methods Comparison
Method Yield (%) Purity (HPLC) Key Reference Alkylation (Route 1) 65–75 ≥95% Reductive Amination 50–60 90–92%
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm methylene bridge (δ ~3.5–4.0 ppm for morpholine protons, δ ~2.5 ppm for thienyl-CH₃) and aromatic thiophene signals (δ ~6.5–7.5 ppm) .
- LC-MS : Use ESI+ mode for molecular ion detection ([M+H]⁺ expected at m/z 212.3). Validate purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
- IR : Look for C-O-C stretching (~1100 cm⁻¹, morpholine) and C-S (thiophene, ~650 cm⁻¹) .
Q. What preliminary biological assays are suitable for evaluating this compound’s pharmacological potential?
- Methodology :
- CNS Activity : Dopamine/serotonin reuptake inhibition assays (e.g., radioligand binding with [³H]GBR 12909) due to structural similarity to dopamine reuptake inhibitors .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; IC₅₀ determination .
- Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to assess safety margins (IC₅₀ > 50 μM preferred) .
Advanced Research Questions
Q. How can substituent effects on the thienyl ring influence reaction yield and biological activity?
- Methodology :
- Synthetic Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) via Friedel-Crafts acylation to enhance electrophilicity, improving alkylation efficiency .
- Biological Impact : Use molecular docking (AutoDock Vina) to compare binding affinities of derivatives to dopamine transporter (DAT). Chloro or trifluoromethyl substituents may enhance hydrophobic interactions .
- Data Contradiction Analysis : If a derivative shows lower activity despite higher lipophilicity, evaluate steric hindrance via CoMFA models .
Q. How to resolve discrepancies in biological activity data across different studies?
- Methodology :
- Assay Standardization : Re-test compounds under uniform conditions (e.g., ATP levels in cytotoxicity assays). Cross-validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Metabolite Interference : Perform LC-MS/MS to identify active metabolites (e.g., N-oxides) that may contribute to observed effects .
- Case Study : If antimicrobial activity varies between labs, check for biofilm vs. planktonic cell testing protocols .
Q. What computational strategies predict this compound’s metabolic stability and off-target effects?
- Methodology :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate CYP450 interactions (e.g., CYP3A4 inhibition risk) and blood-brain barrier permeability (logBB > 0.3 suggests CNS penetration) .
- Off-Target Profiling : Perform pharmacophore screening against ChEMBL databases to identify kinase or GPCR off-targets (e.g., hERG channel liability) .
Table 2 : Key Analytical Parameters for Quality Control
| Parameter | Specification | Technique | Reference |
|---|---|---|---|
| Purity | ≥98% (HPLC) | RP-HPLC (C18) | |
| Residual Solvents | <500 ppm (ICH Q3C) | GC-FID | |
| Heavy Metals | <10 ppm (Pb, Cd, Hg, As) | ICP-MS |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
